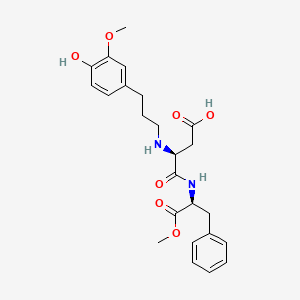![molecular formula C6H9N3S B1312528 2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 857022-78-7](/img/structure/B1312528.png)
2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known for their ability to interact with various biological targets due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Pharmacokinetics
The pharmacokinetic properties of similar thiazole derivatives have been studied
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that the effects could be diverse depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cell signaling and metabolism, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
The synthesis of 2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole typically involves the reaction of cyclopentanone with thiourea, followed by the addition of hydrazine . The reaction conditions often include heating and the use of solvents such as ethanol or water to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates .
Scientific Research Applications
2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole has several scientific research applications:
Comparison with Similar Compounds
2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole can be compared with similar compounds such as:
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine: This compound shares a similar core structure but lacks the hydrazine moiety, resulting in different chemical properties and applications.
2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethylamine: This derivative has an ethylamine group instead of a hydrazine group, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c7-9-6-8-4-2-1-3-5(4)10-6/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBIUOCADPUWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)


![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)


